1,4-Dioxane

Description

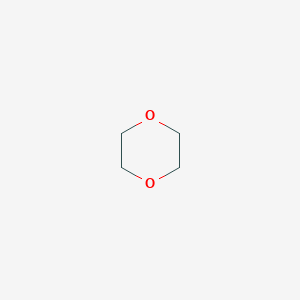

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBNJHYFVUHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28552-22-9 | |

| Record name | Polydioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28552-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020533 | |

| Record name | 1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioxane appears as a clear colorless liquid with a faint ethereal odor. Flash point 55 °F. Slightly denser than water and soluble in water. Vapors heavier than air. Susceptible to autooxidation to form peroxides., Liquid, Colorless liquid or solid (below 53 degrees F) with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 53 °F) with a mild, ether-like odor. | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

214 °F at 760 mmHg (NTP, 1992), 101.2 °C, 101 °C, 214 °F | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

54 °F (NTP, 1992), 18 °C, 65 °F (18.3 °C) (Open cup), 12 °C c.c., 55 °F | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, >800 g/L at 25 °C, Miscible with most organic solvents, Miscible with aromatic hydrocarbons and oils., Solubility in water: miscible, Miscible | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.036 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0337 g/cu cm at 20 °C, Relative density (water = 1): 1.03, 1.03 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.0, 3.03 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

29 mmHg at 68 °F ; 37 mmHg at 77 °F (NTP, 1992), 38.1 [mmHg], 38.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1,4-Dioxane may contain bis(2-chloroethyl) ether ... as an impurity., The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate., Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/, Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/ | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid or solid (below 53 degrees F) | |

CAS No. |

123-91-1 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-DIOXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/14-dioxane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,4-Dioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8A3S10O7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JG7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

53.2 °F (NTP, 1992), 11.75 °C, 12 °C, 53 °F | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1,4-Dioxane.

Chemical Identity and Structure

This compound is a heterocyclic organic compound, classified as an ether.[1] Its chemical formula is C₄H₈O₂ .[2][3] The molecule consists of a six-membered ring containing four carbon atoms and two oxygen atoms at opposite (1 and 4) positions.[4] While other isomers like 1,2- and 1,3-dioxane (B1201747) exist, this compound is the most commonly encountered.[1] The structure is conformationally flexible, interconverting between chair and boat conformations.[1]

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] It is fully miscible with water and most organic solvents, a property that influences its environmental mobility and makes it a versatile solvent.[1][4][5] The compound is susceptible to autooxidation, especially on prolonged exposure to light or air, which can form explosive peroxides.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 88.11 g/mol | [3][6] |

| Density | 1.033 g/mL | [1] |

| Melting Point | 11.8 °C (53.2 °F) | [1][6] |

| Boiling Point | 101.1 °C (214.0 °F) | [1][6] |

| Flash Point | 12 °C (54 °F) | [4] |

| Vapor Pressure | 27 mmHg at 20 °C | [4] |

| Vapor Density | 3.0 (air = 1) | [4] |

| Water Solubility | Miscible | [1][5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.27 | [7] |

Synthesis of this compound

The primary industrial production method for this compound is the acid-catalyzed dehydration of diethylene glycol.[1][8] This process involves heating diethylene glycol with an acid catalyst, such as sulfuric acid, to induce ring closure.[8] Another common synthesis route is the dimerization of ethylene (B1197577) oxide (oxirane) over a catalyst.[8][9]

The diagram below illustrates a generalized synthesis pathway for this compound from diethylene glycol.

Experimental Protocol: Synthesis from Diethylene Glycol [8]

-

Reaction Setup: A closed reaction vessel is charged with diethylene glycol and an acid catalyst (e.g., ~5% sulfuric acid).

-

Heating: The mixture is heated to a temperature range of 130-200 °C under controlled pressure (from partial vacuum to slight pressure).

-

Distillation: The raw this compound product forms an azeotrope with water, which is continuously vaporized and removed from the reaction vessel via distillation.

-

Purification: The collected vapors are passed through an acid trap to neutralize the catalyst and then through distillation columns to remove water and other by-products like acetaldehyde (B116499) and crotonaldehyde, yielding a product with >99.9% purity.

Analytical and Experimental Protocols

The detection and quantification of this compound, particularly in aqueous samples, present challenges due to its high water solubility and poor purge efficiency.[10][11] Several analytical methods have been developed to achieve low detection limits.

Common Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying this compound in various matrices.[11]

-

EPA Method 8260 (Volatile Organic Compounds): Often used for higher concentrations due to the compound's poor purge efficiency.[10] Modifications using Selected Ion Monitoring (SIM) can increase sensitivity.[10][12]

-

EPA Method 8270 (Semivolatile Organic Compounds): This extraction-based method can achieve lower reporting limits than Method 8260 but can be subject to analyte loss during sample preparation. The use of SIM and isotope dilution with a labeled standard like This compound-d8 (B96032) is recommended to improve accuracy and recovery.[10][13]

-

EPA Method 522: A specific drinking water method designed for low-level analysis of this compound, it is not subject to the purge and extraction issues of the other methods.[10]

Spectroscopic Characterization:

-

¹H NMR: Due to the high symmetry of the molecule, all eight protons are equivalent, resulting in a single sharp peak in the ¹H NMR spectrum at approximately 3.7 ppm.[14]

-

¹³C NMR: The ¹³C NMR spectrum shows a single signal at around 67 ppm, corresponding to the four equivalent carbon atoms.[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and prominent C-O-C stretching bands.[16][17]

The following workflow illustrates a typical process for the analysis of this compound in a water sample.

Experimental Protocol: GC-MS Analysis of Water Samples (Based on EPA Method 8270 with Isotope Dilution)

-

Sample Collection: Collect water samples in appropriate containers.

-

Isotope Spiking: A known quantity of a labeled internal standard, such as this compound-d8, is added to the sample.[10][13] This allows for correction of analyte loss during preparation and analysis.

-

Extraction: The sample is extracted using a suitable solvent (e.g., methylene (B1212753) chloride) via liquid-liquid extraction or passed through a solid-phase extraction (SPE) cartridge to isolate the this compound.

-

Concentration: The solvent extract may be concentrated to increase the analyte concentration.

-

GC-MS Analysis: The final extract is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates this compound from other compounds, and the MS, operating in Selected Ion Monitoring (SIM) mode, provides sensitive and specific detection.

-

Quantification: The concentration of this compound is determined by comparing its response factor to that of the known concentration of the spiked internal standard (isotope dilution method).[10] This corrects for recovery inefficiencies and matrix effects, providing more accurate and precise results.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 123-91-1 [m.chemicalbook.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. This compound | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. How to synthesis this compound?_Chemicalbook [chemicalbook.com]

- 10. ddmsinc.com [ddmsinc.com]

- 11. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sgsgalson.com [sgsgalson.com]

- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 14. This compound 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. This compound(123-91-1) 13C NMR [m.chemicalbook.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. The vibrational spectrum of this compound in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane is a heterocyclic organic compound, classified as a cyclic diether. It is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1][2] While the term "dioxane" can refer to three isomers, the 1,4-isomer is the most common and is often referred to simply as dioxane.[1][3] Historically significant as a solvent and stabilizer, particularly for chlorinated hydrocarbons like 1,1,1-trichloroethane, its use has evolved due to its unique properties and growing awareness of its potential health and environmental impacts.[4][5] In pharmaceutical and drug development, this compound serves as a versatile aprotic solvent for various reactions and purifications.[6][7] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and key chemical behaviors relevant to a laboratory and research setting.

Physical and Chemical Properties of this compound

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈O₂ | [2][8] |

| Molecular Weight | 88.11 g/mol | [2][8] |

| Appearance | Colorless liquid | [2][8] |

| Odor | Faint, sweet, ether-like | [1][2] |

| Melting Point | 11.8 °C (53.2 °F) | [1][8][9] |

| Boiling Point | 101.1 °C (214.0 °F) at 760 mmHg | [1][8][9] |

| Density | 1.033 g/mL at 20 °C | [1][10] |

| Vapor Pressure | 29 mmHg at 20 °C; 38.1 mmHg at 25 °C | [1][4][9] |

| Vapor Density | 3.03 (Air = 1) | [2] |

| Flash Point | 12 °C (54 °F) | [2][11] |

| Autoignition Temperature | 180 °C (356 °F) | [12][13] |

| Refractive Index (n20/D) | 1.422 | [11][12] |

| Viscosity | 1.19 mPa·s at 25 °C | [14] |

| Dipole Moment | 0.45 D | [15] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Reference(s) |

| Solubility in Water | Miscible | [1][2][16] |

| Solubility in Organic Solvents | Miscible with most organic solvents, including acetone, alcohol, benzene, and ether. | [10][11] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.27 | [4][9] |

| Log Kₒc (Organic Carbon Partition Coefficient) | 1.23 | [4][9] |

| Henry's Law Constant | 4.80 x 10⁻⁶ atm·m³/mol at 25 °C | [4] |

| Azeotrope with Water | Boils at 87.6 °C; 82.1% this compound by mass | [1] |

Key Chemical Properties and Reactions

Peroxide Formation

A critical chemical property of this compound, like other ethers, is its propensity to form explosive peroxides upon exposure to air and light.[1][17] This autoxidation process occurs via a free-radical chain reaction. The presence of these peroxides presents a significant safety hazard, as they can detonate upon heating, friction, or shock, particularly when concentrated during distillation.[17][18]

Role as a Solvent

This compound is a versatile aprotic solvent, sometimes considered non-polar.[1] It is fully miscible with water and many organic solvents, making it useful in a wide range of applications.[1][19] Its higher boiling point (101.1 °C) compared to other ethers like tetrahydrofuran (B95107) (THF) (66 °C) makes it a suitable alternative for reactions requiring higher temperatures.[1][20]

Lewis Base and Coordination Chemistry

The oxygen atoms in this compound are weakly Lewis basic, allowing it to form adducts with various Lewis acids.[1] It is classified as a hard base.[1] This property is utilized in Grignard reactions, where dioxane can favorably affect the Schlenk equilibrium by precipitating magnesium halides, thereby yielding dialkylmagnesium compounds.[1][21]

Reaction with Grignard Reagents (Schlenk Equilibrium Shift): 2 R-Mg-X + 2 (C₂H₄O)₂ → [MgX₂(C₂H₄O)₂]↓ + R₂Mg

Use in Acidic Conditions for Deprotection

A common application in synthetic organic chemistry, particularly in peptide synthesis, is the use of a 4M solution of hydrogen chloride (HCl) in this compound.[6] This reagent is effective for the deprotection of tert-butoxycarbonyl (Boc) protecting groups from amines.[4][6] The reaction is typically fast and efficient at room temperature.[4]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 110 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube, with its sealed end up, into the test tube containing the dioxane.[11]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly so it is immersed in the Thiele tube's oil bath, ensuring the oil level is above the sample level but the open end of the test tube is not submerged.[11][22]

-

Heat the apparatus gently and slowly.

-

As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

When a rapid and continuous stream of bubbles is observed, stop heating.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Determination of Density

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (readable to at least 0.01 g)

-

Pipette or dropper

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[3]

-

Add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the this compound.[3]

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement multiple times and average the results for greater accuracy.[3]

Detection of Peroxides (Potassium Iodide Method)

This qualitative test indicates the presence of peroxides through the oxidation of iodide to iodine.

Materials:

-

This compound sample

-

Potassium iodide (KI), 10% (w/v) solution, freshly prepared

-

Glacial acetic acid or dilute hydrochloric acid

-

Starch solution (optional, for enhanced visibility)

-

Test tube

Procedure:

-

To 1-10 mL of the this compound sample in a test tube, add 1 mL of a freshly prepared 10% potassium iodide solution.[2]

-

Add a few drops of glacial acetic acid or dilute hydrochloric acid and shake the mixture.[2]

-

Allow the mixture to stand for about one minute.

-

A yellow to brown color in the aqueous layer indicates the presence of peroxides.[18][23] A darker color signifies a higher concentration.

-

For a more definitive result with low peroxide concentrations, add a few drops of starch solution. The appearance of a blue or purplish color confirms the presence of iodine, and thus peroxides.[2]

Boc Deprotection using 4M HCl in this compound

This is a general procedure for the removal of a Boc protecting group from an amine.

Materials:

-

Boc-protected amine substrate

-

4M solution of HCl in this compound

-

Anhydrous solvent for reaction if needed (e.g., Dichloromethane, this compound)

-

Diethyl ether (for precipitation)

-

Round-bottom flask, magnetic stirrer

-

Nitrogen or argon atmosphere setup (optional, for sensitive substrates)

Procedure:

-

Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent (or neat in the HCl/dioxane solution if suitable).

-

Cool the solution in an ice bath (0 °C).

-

Add the 4M HCl in this compound solution (typically 5-10 equivalents) dropwise to the stirred solution.[9]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[4][6] Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, remove the solvent under reduced pressure (rotary evaporation).

-

Add cold diethyl ether to the residue to precipitate the product as its hydrochloride salt.[9]

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

References

- 1. store.astm.org [store.astm.org]

- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjec.co.uk [wjec.co.uk]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. www1.wellesley.edu [www1.wellesley.edu]

- 9. benchchem.com [benchchem.com]

- 10. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. store.astm.org [store.astm.org]

- 14. This compound Adducts of Grignard Reagents: Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes | CoLab [colab.ws]

- 15. youtube.com [youtube.com]

- 16. infinitalab.com [infinitalab.com]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 19. researchgate.net [researchgate.net]

- 20. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. westernsydney.edu.au [westernsydney.edu.au]

synthesis of 1,4-Dioxane from diethylene glycol

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxane from Diethylene Glycol

Introduction

This compound is a versatile aprotic solvent with significant applications in the manufacturing of cellulose (B213188) esters, ethers, oils, and resins. It also serves as a crucial stabilizer for chlorinated hydrocarbons. The primary industrial route to this compound is the acid-catalyzed dehydration and intramolecular cyclization of diethylene glycol.[1][2] This process, developed by Alexey Favorsky in 1906, involves heating diethylene glycol in the presence of an acid catalyst, leading to ring closure and the elimination of a water molecule.[2] This guide provides a comprehensive overview of this synthesis for researchers, scientists, and professionals in drug development, detailing the reaction parameters, experimental protocols, and purification techniques.

Reaction Principle and Catalysis

The core transformation is an acid-catalyzed intramolecular Williamson ether synthesis. The reaction is initiated by the protonation of one of the hydroxyl groups of diethylene glycol, forming a good leaving group (water). The terminal hydroxyl group then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the six-membered heterocyclic ring of this compound.

A variety of acid catalysts can be employed:

-

Homogeneous Catalysts : Concentrated sulfuric acid (typically around 5% by weight) is the most common and traditional catalyst for this process.[1][3] Other mineral acids like phosphoric acid and organic acids such as p-toluenesulfonic acid are also effective.[1] However, homogeneous catalysts can lead to side reactions, including intermolecular polymerization and the formation of tars, particularly at atmospheric pressure.[4][5]

-

Heterogeneous Catalysts : To mitigate the issues associated with homogeneous catalysts, solid acid catalysts have been developed. These include strongly acidic ion-exchange resins and, notably, zeolites such as ZSM-5 and zeolite beta.[1][4] The shape-selective nature of zeolites favors the desired intramolecular cyclization, suppressing the formation of polymeric byproducts and leading to higher selectivity for this compound.[4]

Data Presentation: Comparison of Synthetic Conditions

The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and impurity profile of the final product. Operating under sub-atmospheric pressure has been shown to dramatically reduce the formation of tar and undesirable foaming.[3] The following table summarizes quantitative data from patent literature, comparing traditional sulfuric acid catalysis with modern zeolite-based methods.

| Catalyst | Reactant | Temperature (°C) | Pressure (mm Hg) | Catalyst Conc. (wt%) | Dioxane in Product (dry basis, %) | Key Byproducts | Reference |

| Sulfuric Acid | Diethylene Glycol | 160 | 400 | 3.2% | 98.6% | 2-methyl-1,3-dioxolane, Acetaldehyde | [3] |

| Sulfuric Acid | Diethylene Glycol | 170 | 400 | 0.7% | 97.5% | 2-methyl-1,3-dioxolane, Acetaldehyde | [3] |

| Sulfuric Acid | Diethylene Glycol | 160 | ~760 (Atm.) | 3.2% | 95.0% | Increased tar and foaming observed | [3] |

| Zeolite Beta | Diethylene Glycol | 200 | ~760 (Atm.) | N/A (Fixed Bed) | 88.8% | Triethylene glycol, Other organics | [4] |

| Zeolite ZSM-5 | Ethylene (B1197577) Glycol* | 200 | ~760 (Atm.) | N/A (Fixed Bed) | 60.1% | Acetaldehyde, 2-methyl-1,3-dioxolane | [4] |

Note: The ZSM-5 example uses ethylene glycol as the starting material, which first dimerizes to diethylene glycol in situ before cyclizing.

Visualizations

Reaction Pathway

The diagram below illustrates the acid-catalyzed intramolecular dehydration of diethylene glycol to form this compound.

Caption: Acid-catalyzed cyclization of diethylene glycol.

Experimental & Purification Workflow

This flowchart outlines the key steps in a typical laboratory or industrial process for synthesizing and purifying this compound.

Caption: Workflow for this compound synthesis and purification.

Detailed Experimental Protocol

This protocol describes a continuous laboratory-scale synthesis using sulfuric acid, followed by a rigorous purification procedure adapted from established methods.[3][6]

Safety Precautions:

-

This compound is highly flammable and a potential carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is extremely corrosive. Handle with care.

-

Dioxane can form explosive peroxides upon storage in contact with air. The final product should be stored under an inert atmosphere (e.g., nitrogen) and tested for peroxides before use, especially before distillation.[6]

-

Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry before the final drying step.

Part 1: Synthesis (Continuous Distillation)

-

Apparatus Setup : Assemble a distillation apparatus consisting of a 1-liter round-bottom flask (reaction vessel) equipped with a magnetic stirrer, a heating mantle, a thermometer to monitor the reaction temperature, and an addition funnel. Connect the flask to a distillation head and a condenser, with a vacuum adapter and receiving flask. The system should be connected to a vacuum pump with a pressure gauge and bleed valve to maintain stable pressure.

-

Initial Charge : Charge the reaction flask with 500 mL of diethylene glycol and slowly add 25 mL of concentrated sulfuric acid while stirring.

-

Reaction Conditions : Begin stirring and heating the mixture. Slowly reduce the pressure in the system to approximately 400 mm Hg.

-

Distillation : Heat the flask to maintain a steady temperature of 150-160°C.[3] The this compound/water azeotrope will begin to distill.

-

Continuous Feed : As the product distills, continuously add fresh diethylene glycol from the addition funnel to the reaction flask at a rate that maintains a constant liquid level in the reactor.[3]

-

Collection : Continue the process until a sufficient amount of crude distillate is collected in the receiving flask. The distillate will be a cloudy mixture containing this compound, water, and acidic and aldehydic impurities.

Part 2: Purification

-

Removal of Acetal Impurities : Transfer the crude distillate to a larger flask. For every 1 liter of distillate, add 27 mL of concentrated HCl and 200 mL of water. Add boiling chips and reflux the mixture for 10-12 hours. This step hydrolyzes acetal byproducts like 2-methyl-1,3-dioxolane.[6]

-

Neutralization and Salting Out : Cool the mixture to room temperature in an ice bath. Slowly add solid potassium hydroxide (B78521) (KOH) pellets with vigorous shaking or stirring. Continue adding KOH until the pellets no longer dissolve and a distinct second layer separates. The aqueous layer will be a saturated KOH solution, which has a very low solubility for dioxane.

-

Separation : Carefully decant or use a separatory funnel to separate the upper organic layer (crude this compound) from the lower aqueous layer. Treat the organic layer with a few fresh KOH pellets to remove residual water, then decant the dioxane into a dry flask.

-

Final Drying and Distillation :

-

Add several small pieces of sodium metal to the decanted dioxane.

-

Reflux the mixture for 6-12 hours, or until the surface of the sodium metal remains shiny, indicating that all water and peroxides have been consumed.[6]

-

Set up for a final fractional distillation, ensuring all glassware is perfectly dry.

-

Carefully distill the this compound from the sodium. Collect the fraction boiling at 101°C.

-

-

Storage : Store the purified this compound in a dark bottle over sodium wire or molecular sieves under an inert nitrogen atmosphere to prevent peroxide formation.[6] A typical achievable yield for this process is around 90%.[1]

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US4764626A - Method for producing this compound - Google Patents [patents.google.com]

- 4. US4760154A - Synthesis of dioxane - Google Patents [patents.google.com]

- 5. How to synthesis this compound?_Chemicalbook [chemicalbook.com]

- 6. Purification of this compound - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to 1,4-Dioxane: Properties, Analysis, and Biological Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dioxane, a heterocyclic organic compound with significant industrial applications and notable environmental and health implications. This document details its chemical identity, physicochemical properties, synthesis, applications, analytical methodologies, and biological degradation pathways.

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Systematic IUPAC Name | 1,4-Dioxacyclohexane |

| CAS Number | 123-91-1[1][2][3] |

| Synonyms | Diethylene oxide, Diethylene ether, p-Dioxane[2] |

| Molecular Formula | C₄H₈O₂[1] |

| Molecular Weight | 88.11 g/mol [1][2] |

| EC Number | 204-661-8[1] |

Physicochemical and Safety Data

A summary of key physical, chemical, and safety parameters for this compound is presented below. This data is essential for its safe handling, application, and environmental assessment.

| Property | Value |

| Appearance | Colorless liquid with a faint, sweet, ether-like odor[2] |

| Melting Point | 11.8 °C[3] |

| Boiling Point | 101 °C[2] |

| Density | 1.034 g/mL at 25 °C[3] |

| Flash Point | 12 °C[3] |

| Solubility | Miscible with water and most organic solvents[3][4] |

| Vapor Pressure | 37 mmHg at 25 °C |

| Explosion Limits | 1.97% - 22.5% by volume in air[3] |

| Autoignition Temperature | 180 °C[4] |

| Occupational Exposure Limits (TWA) | 25 ppm (ACGIH), 100 ppm (OSHA)[3] |

Industrial Synthesis and Applications

This compound is primarily synthesized industrially through the acid-catalyzed dehydration of diethylene glycol.[3] This process typically utilizes sulfuric acid as a catalyst at elevated temperatures.[3] Another method involves the dimerization of ethylene (B1197577) oxide.

Its unique properties as a versatile aprotic solvent have led to its use in a wide array of industrial applications:[5][6]

-

Solvent: For cellulose (B213188) acetate, resins, oils, waxes, and in the manufacturing of pharmaceuticals, adhesives, and pesticides.[6]

-

Stabilizer: Historically, its primary use was as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane, particularly for their storage and transport in aluminum containers.[2]

-

Laboratory Reagent: Used in various laboratory procedures, including as a mobile phase in chromatography and for cryoscopic determinations.[3]

-

Byproduct: It can be an unintended byproduct in the manufacturing of ethoxylated surfactants found in cosmetics, detergents, and shampoos.[2][5]

Experimental Protocols: Analysis of this compound

Accurate quantification of this compound, especially at trace levels in environmental and consumer products, is critical. Due to its high water solubility, specialized analytical methods are often required.

Analysis in Water Samples: EPA Method 522

This method is specifically designed for the determination of this compound in drinking water.

Methodology:

-

Sample Preparation: A 500-mL water sample is preserved with sodium bisulfate to a pH < 4 and sodium sulfite.

-

Solid Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge containing coconut charcoal to adsorb the this compound.

-

Elution: The cartridge is eluted with a small volume of methylene (B1212753) chloride.

-

Analysis: The extract is analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7][8] Isotope dilution using This compound-d8 (B96032) is employed to improve accuracy and precision.[8]

Analysis in Soil and Solid Samples: EPA Method 8270 with Isotope Dilution

This method is suitable for the analysis of semi-volatile organic compounds in solid matrices.

Methodology:

-

Extraction: A soil or solid sample is extracted using an appropriate solvent, such as methanol (B129727) or a mixture of acetone (B3395972) and methylene chloride, often employing techniques like sonication or Soxhlet extraction.

-

Concentration: The solvent extract is concentrated to a smaller volume.

-

Analysis: The concentrated extract is analyzed by GC/MS. For low-level detection, SIM mode is utilized. The use of an isotopic surrogate, such as this compound-d8, is crucial to correct for extraction inefficiencies and matrix effects.[7][8]

Analysis in Consumer Products: Headspace GC/MS

This method is effective for analyzing volatile compounds in complex matrices like cosmetics and detergents.[9]

Methodology:

-

Sample Preparation: A known amount of the liquid or solid sample is placed in a headspace vial. An internal standard, this compound-d8, is added for isotope dilution quantification.[9]

-

Incubation: The vial is heated to a specific temperature for a set time to allow the volatile components, including this compound, to partition into the headspace.

-

Injection: A sample of the headspace gas is automatically injected into the GC/MS system.

-

Analysis: The components are separated by the GC and detected by the MS, providing both qualitative and quantitative information.[9]

Biological Fate and Degradation Pathways

Understanding the metabolic and environmental degradation of this compound is crucial for assessing its toxicological profile and environmental persistence.

Human Metabolism